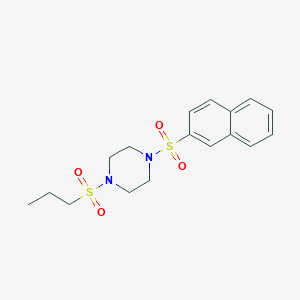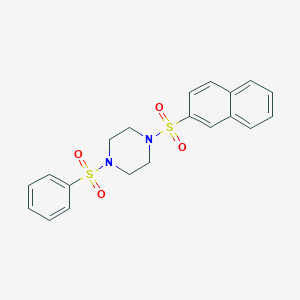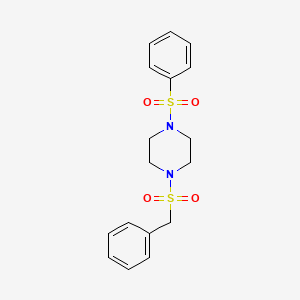
1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine
Vue d'ensemble
Description
1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine, also known as CNS-7056, is a compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has been shown to have promising effects on various biological systems, including the central nervous system.
Applications De Recherche Scientifique
1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine has been studied for its potential therapeutic applications in various biological systems. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. Furthermore, this compound has been studied for its potential use as a diagnostic tool for certain diseases, such as prostate cancer.
Mécanisme D'action
The exact mechanism of action of 1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood, but it is believed to act on several biological pathways. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. It has also been shown to modulate the activity of certain ion channels, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to decrease the levels of certain inflammatory markers, such as TNF-alpha and IL-6, in animal models of inflammation. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied and characterized, making it a well-established research tool. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on 1-(2-chlorobenzoyl)-4-(2-naphthylsulfonyl)piperazine. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Furthermore, there is a need for more studies on the safety and toxicity of this compound, particularly in human subjects. Finally, there is a need for more studies on the potential diagnostic applications of this compound, particularly in the field of cancer research.
Propriétés
IUPAC Name |
(2-chlorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-20-8-4-3-7-19(20)21(25)23-11-13-24(14-12-23)28(26,27)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOLDPMXORBWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468176.png)
![1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468177.png)
![1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468188.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468189.png)



![1-(benzylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468210.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3468219.png)
![N-[4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3468227.png)
![1-benzoyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468233.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(phenoxyacetyl)piperazine](/img/structure/B3468242.png)
![1-[(4-methylphenoxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468246.png)
![1-[(2-naphthyloxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468248.png)